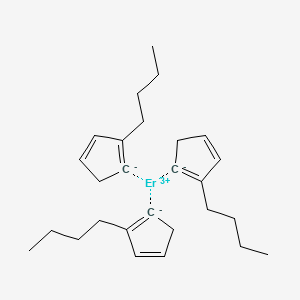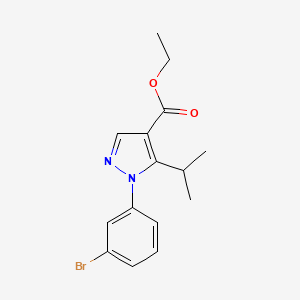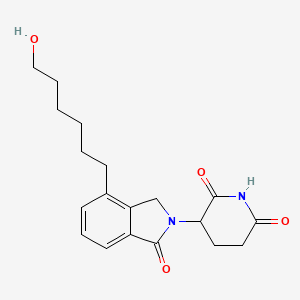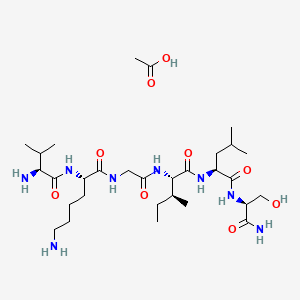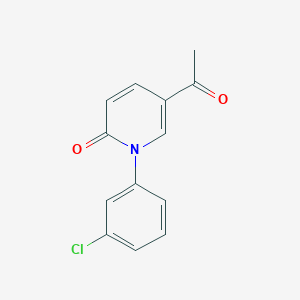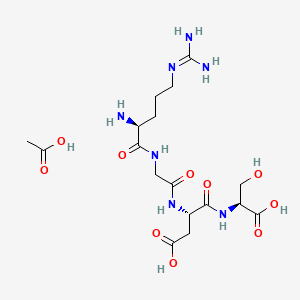
Arg-Gly-Asp-Ser acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-Gly-Asp-Ser acetate is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. This compound is known for its role in cell attachment and is a key component of the cell attachment domain of fibronectin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for glycine and arginine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反応の分析
Types of Reactions
Arg-Gly-Asp-Ser acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in free thiols from disulfide bonds .
科学的研究の応用
Arg-Gly-Asp-Ser acetate has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signal transduction.
Medicine: Explored for its potential in drug delivery systems, cancer therapy, and tissue engineering.
Industry: Utilized in the development of biomaterials and coatings for medical devices .
作用機序
Arg-Gly-Asp-Ser acetate exerts its effects primarily through interactions with integrin receptors on the cell surface. These receptors recognize the Arg-Gly-Asp sequence and mediate cell adhesion, migration, and signal transduction. The binding of this compound to integrins can activate various intracellular pathways, including those involved in cell survival, proliferation, and differentiation .
類似化合物との比較
Similar Compounds
Arg-Gly-Asp: A shorter peptide with similar cell adhesion properties.
Gly-Arg-Gly-Asp-Ser-Pro: An extended peptide with additional biological activities.
Arg-Gly-Asp-Val: Another variant with distinct integrin binding specificity
Uniqueness
Arg-Gly-Asp-Ser acetate is unique due to its specific sequence, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in promoting cell adhesion and integrin binding. Its ability to be easily synthesized and modified further enhances its versatility in research and industrial applications .
特性
分子式 |
C17H31N7O10 |
|---|---|
分子量 |
493.5 g/mol |
IUPAC名 |
acetic acid;(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O8.C2H4O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;1-2(3)4/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
InChIキー |
WEXTVBBMCRDVHU-YWUTZLAHSA-N |
異性体SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
正規SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



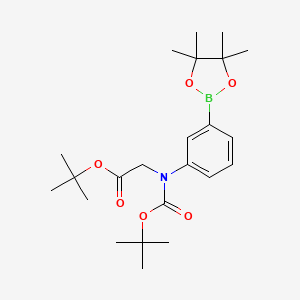
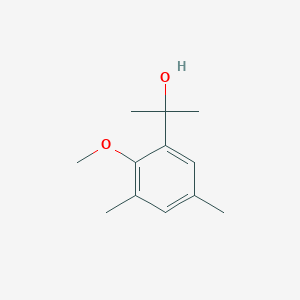
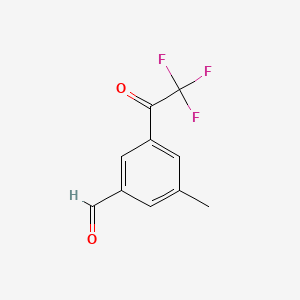


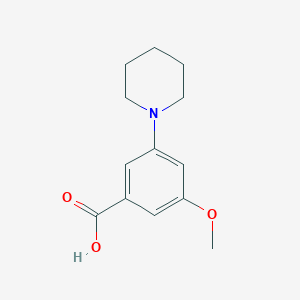
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
